molecular formula C23H25N3O3 B2660078 N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921788-11-6

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2660078
CAS RN: 921788-11-6
M. Wt: 391.471
InChI Key: XSFFNFLWOFRGJA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as MPQOA, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Structural Studies and Molecular Interactions

One area of research has involved the analysis of spatial orientations and molecular interactions of similar amide derivatives. For example, studies have detailed how amide derivatives can adopt specific geometries and participate in weak interactions, contributing to self-assembly and channel-like structures in crystals (Kalita & Baruah, 2010; Karmakar, Kalita, & Baruah, 2009). These findings underscore the complex ways in which molecular structure can influence material properties.

Chemical Properties and Synthesis

Research has also focused on synthesizing novel compounds based on the quinoline framework, with potential antibacterial and antifungal properties. Some derivatives have shown promising activity against pathogenic microorganisms, indicating the therapeutic potential of these molecules (Debnath & Ganguly, 2015). This highlights the compound's relevance in developing new antimicrobial agents.

Pharmaceutical Applications

The compound and its related derivatives have been examined for their potential in pharmaceutical applications. For instance, the synthesis of novel compounds with specific structural features has been explored for their use as analgesics and in treating other medical conditions (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990). This line of research opens up new avenues for the development of therapeutic agents based on the compound's framework.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-19-9-6-8-18(15-19)24-22(27)16-29-20-10-5-7-17-11-12-21(25-23(17)20)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFFNFLWOFRGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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